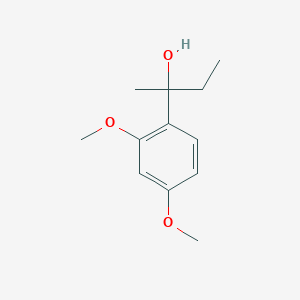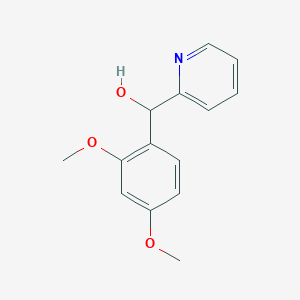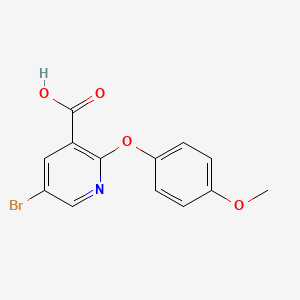
2-(3,4-Dimethylphenyl)-2-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethylphenyl)-2-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pentanol chain attached to the 2 position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-pentanol typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent: [ \text{C}{11}\text{Br} + \text{Mg} \rightarrow \text{C}{11}\text{MgBr} ]
Addition to Aldehyde: [ \text{C}{11}\text{MgBr} + \text{C}_8\text{H}_9\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} ]
Hydrolysis: [ \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11}) + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-2-pentanone.
Reduction: 2-(3,4-Dimethylphenyl)-2-pentane.
Substitution: 2-(3,4-Dimethylphenyl)-2-pentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethylphenyl)-2-pentanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl ring’s methyl substitutions can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethylphenyl)-2-butanol: Similar structure but with a shorter alkyl chain.
2-(3,4-Dimethylphenyl)-2-hexanol: Similar structure but with a longer alkyl chain.
2-(3,4-Dimethylphenyl)-2-propanol: Similar structure but with an even shorter alkyl chain.
Uniqueness
2-(3,4-Dimethylphenyl)-2-pentanol is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-8-13(4,14)12-7-6-10(2)11(3)9-12/h6-7,9,14H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOQZLZGYXGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B7879137.png)





![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7879176.png)
